molecular formula C17H12N4 B10845494 7-(Naphthalen-2-yl)benzo[e][1,2,4]triazin-3-amine CAS No. 915145-14-1

7-(Naphthalen-2-yl)benzo[e][1,2,4]triazin-3-amine

Cat. No.: B10845494
CAS No.: 915145-14-1
M. Wt: 272.30 g/mol
InChI Key: XEBDWUZHTXSJGH-UHFFFAOYSA-N
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Description

7-(Naphthalen-2-yl)benzo[e][1,2,4]triazin-3-amine is a heterocyclic compound that features a triazine ring fused with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(naphthalen-2-yl)benzo[e][1,2,4]triazin-3-amine typically involves the cyclization of N-arylguanidines or N-arylamidines. The process includes several steps:

    N-Arylation: The initial step involves the N-arylation of guanidines or amidines.

    Cyclization: The cyclization of the N-arylated intermediates to form the benzo[e][1,2,4]triazine core.

    Reduction: Reduction of the resulting N-oxides to benzo[e][1,2,4]triazines.

    Addition: Subsequent addition of aryl lithium reagents to the triazine core.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-(Naphthalen-2-yl)benzo[e][1,2,4]triazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert N-oxides back to the parent triazine compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions:

Major Products:

    Oxidation: N-oxides of the triazine ring.

    Reduction: The parent triazine compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-(Naphthalen-2-yl)benzo[e][1,2,4]triazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(naphthalen-2-yl)benzo[e][1,2,4]triazin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The triazine ring’s electron-rich nature allows it to participate in various biochemical pathways, potentially inhibiting or activating specific proteins .

Comparison with Similar Compounds

Uniqueness: 7-(Naphthalen-2-yl)benzo[e][1,2,4]triazin-3-amine is unique due to its naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and bioactive molecules.

Properties

CAS No.

915145-14-1

Molecular Formula

C17H12N4

Molecular Weight

272.30 g/mol

IUPAC Name

7-naphthalen-2-yl-1,2,4-benzotriazin-3-amine

InChI

InChI=1S/C17H12N4/c18-17-19-15-8-7-14(10-16(15)20-21-17)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H2,18,19,21)

InChI Key

XEBDWUZHTXSJGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C=C3)N=C(N=N4)N

Origin of Product

United States

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